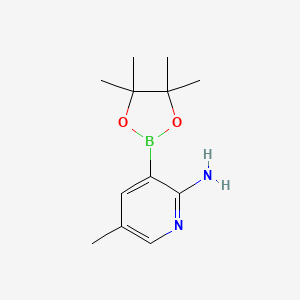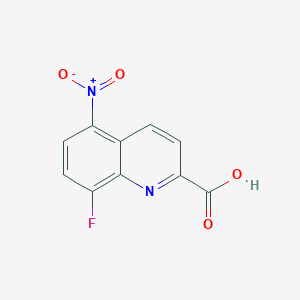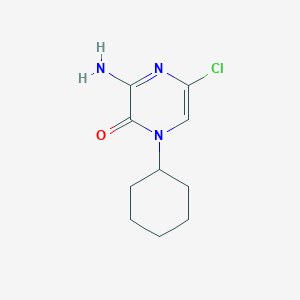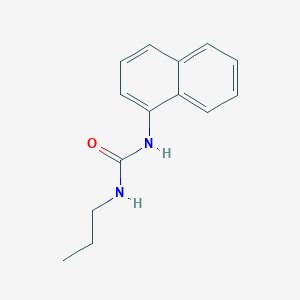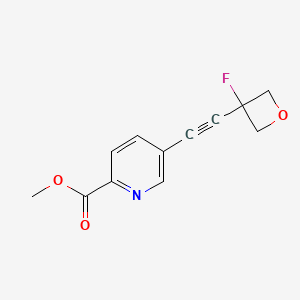
Methyl 5-((3-fluorooxetan-3-yl)ethynyl)picolinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-((3-fluorooxetan-3-yl)ethynyl)picolinate is a fluorinated organic compound with the molecular formula C12H10FNO3 and a molecular weight of 235.21 g/mol . This compound is characterized by the presence of a picolinate moiety, an ethynyl group, and a fluorooxetane ring, which contribute to its unique chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-((3-fluorooxetan-3-yl)ethynyl)picolinate typically involves the following steps:
Formation of the Fluorooxetane Ring: The fluorooxetane ring can be synthesized through a cyclization reaction involving a fluorinated precursor.
Ethynylation: The ethynyl group is introduced via a Sonogashira coupling reaction, which involves the coupling of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Picolinate Formation: The final step involves the esterification of the picolinic acid with methanol under acidic conditions to form the methyl picolinate ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-((3-fluorooxetan-3-yl)ethynyl)picolinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorooxetane ring and ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
Scientific Research Applications
Methyl 5-((3-fluorooxetan-3-yl)ethynyl)picolinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 5-((3-fluorooxetan-3-yl)ethynyl)picolinate involves its interaction with specific molecular targets and pathways. The fluorooxetane ring and ethynyl group contribute to its reactivity and ability to form stable complexes with target molecules. These interactions can modulate biological pathways and result in various effects, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-ethynylpicolinate: Lacks the fluorooxetane ring, resulting in different reactivity and properties.
Methyl 5-(3-chlorooxetan-3-yl)ethynyl)picolinate: Contains a chlorooxetane ring instead of a fluorooxetane ring, leading to different chemical behavior.
Methyl 5-((3-fluorooxetan-3-yl)methyl)picolinate: Has a methyl group instead of an ethynyl group, affecting its reactivity.
Uniqueness
Methyl 5-((3-fluorooxetan-3-yl)ethynyl)picolinate is unique due to the presence of the fluorooxetane ring and ethynyl group, which confer distinct chemical properties and reactivity. These features make it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H10FNO3 |
|---|---|
Molecular Weight |
235.21 g/mol |
IUPAC Name |
methyl 5-[2-(3-fluorooxetan-3-yl)ethynyl]pyridine-2-carboxylate |
InChI |
InChI=1S/C12H10FNO3/c1-16-11(15)10-3-2-9(6-14-10)4-5-12(13)7-17-8-12/h2-3,6H,7-8H2,1H3 |
InChI Key |
ZVYLCRNDXQKKGZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC=C(C=C1)C#CC2(COC2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


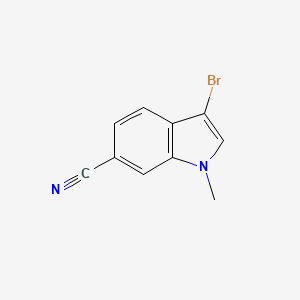
![1'-Methyl-1'H-spiro[piperidine-3,2'-quinazolin]-4'(3'H)-one](/img/structure/B11877474.png)
![1-(2-Aminoethyl)-N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11877487.png)
![1,1,5-Trimethyl-1,2-dihydrofuro[2,3-c]quinolin-4(5H)-one](/img/structure/B11877494.png)

![1-(3'-Chloro-[1,1'-biphenyl]-4-yl)-N-methylmethanamine](/img/structure/B11877505.png)
